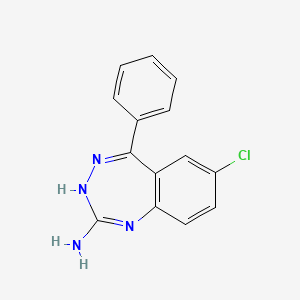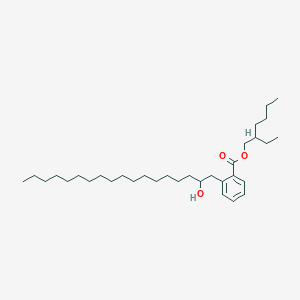![molecular formula C17H34O4 B14285902 Ethyl [(13-hydroxytridecyl)oxy]acetate CAS No. 138538-28-0](/img/structure/B14285902.png)
Ethyl [(13-hydroxytridecyl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(13-hydroxytridecyl)oxy]acetate is an ester compound characterized by its unique structure, which includes a long hydrocarbon chain with a hydroxyl group and an ethyl acetate moiety. Esters like this compound are known for their pleasant odors and are often used in various applications, including fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(13-hydroxytridecyl)oxy]acetate can be synthesized through the esterification of 13-hydroxytridecanol with ethyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(13-hydroxytridecyl)oxy]acetate undergoes various chemical reactions, including:
Reduction: It can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Transesterification: It can undergo transesterification reactions to form different esters by reacting with other alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Transesterification: Acid catalysts and various alcohols.
Major Products Formed
Hydrolysis: 13-hydroxytridecanol and ethyl acetate.
Reduction: Corresponding alcohols or aldehydes.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl [(13-hydroxytridecyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of Ethyl [(13-hydroxytridecyl)oxy]acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical pathways. The hydroxyl group in its structure allows it to form hydrogen bonds and interact with other molecules, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Ethyl [(13-hydroxytridecyl)oxy]acetate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a shorter hydrocarbon chain.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl propionate: Similar in structure but with a different acid component
Uniqueness
The uniqueness of this compound lies in its long hydrocarbon chain with a hydroxyl group, which imparts distinct physical and chemical properties compared to simpler esters .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Properties
CAS No. |
138538-28-0 |
|---|---|
Molecular Formula |
C17H34O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2-(13-hydroxytridecoxy)acetate |
InChI |
InChI=1S/C17H34O4/c1-2-21-17(19)16-20-15-13-11-9-7-5-3-4-6-8-10-12-14-18/h18H,2-16H2,1H3 |
InChI Key |
IBPDENDMICXIHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
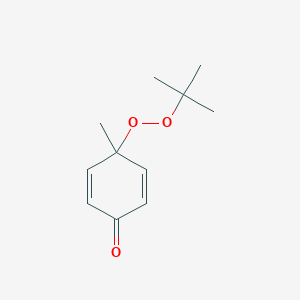
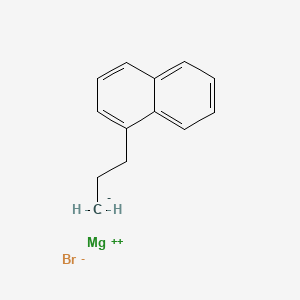
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)
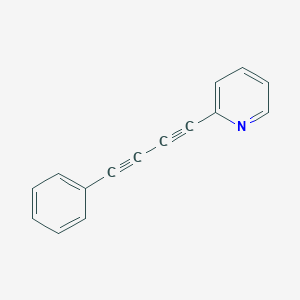

![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
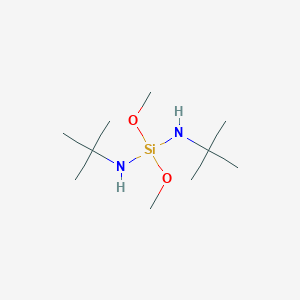
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
